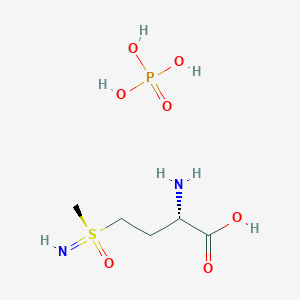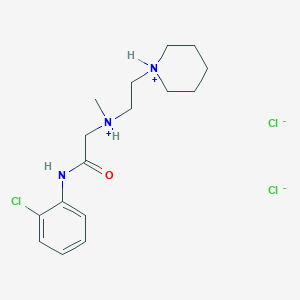
o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Since then, lidocaine has become one of the most commonly used anesthetics due to its effectiveness and low toxicity.
Mechanism of Action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the propagation of action potentials. This results in a loss of sensation in the affected area. Lidocaine also has anti-inflammatory properties that can help reduce pain and swelling.
Biochemical and Physiological Effects:
Lidocaine is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 1-2 hours. Lidocaine can cause mild side effects such as dizziness, headache, and nausea. In rare cases, lidocaine can cause more serious side effects such as seizures and cardiac arrest.
Advantages and Limitations for Lab Experiments
Lidocaine is widely used in laboratory experiments due to its effectiveness as a local anesthetic. It is also relatively inexpensive and easy to obtain. However, lidocaine can interfere with some experimental assays, and its effects can vary depending on the concentration and duration of exposure.
Future Directions
Future research on lidocaine could focus on developing new formulations or delivery methods that improve its effectiveness and reduce its side effects. There is also potential for lidocaine to be used in combination with other drugs to treat a wider range of conditions. Additionally, further studies could explore the molecular mechanisms of lidocaine's action and its effects on different types of nerve cells.
Synthesis Methods
The synthesis of lidocaine involves several steps, starting with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with ethylene diamine to form 2-(2,6-dimethylphenylamino)ethylamine. The final step involves the reaction of this compound with 2-(diethylamino)acetic acid to form lidocaine.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used in cardiac arrhythmia management and as a treatment for chronic pain. Lidocaine has been shown to be effective in reducing postoperative pain and nausea, and has been used in combination with other drugs to improve patient outcomes.
properties
CAS RN |
101651-66-5 |
|---|---|
Product Name |
o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride |
Molecular Formula |
C16H26Cl3N3O |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c1-19(11-12-20-9-5-2-6-10-20)13-16(21)18-15-8-4-3-7-14(15)17;;/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,18,21);2*1H |
InChI Key |
VDRBPOQUXKJSTF-UHFFFAOYSA-N |
SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Canonical SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
synonyms |
(2-chlorophenyl)carbamoylmethyl-methyl-[2-(3,4,5,6-tetrahydro-2H-pyrid in-1-yl)ethyl]azanium dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



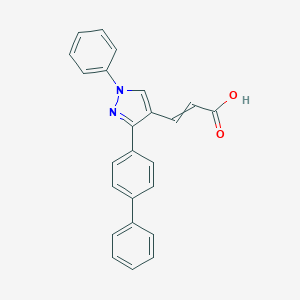
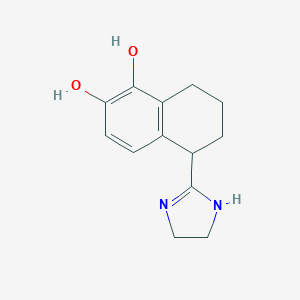
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
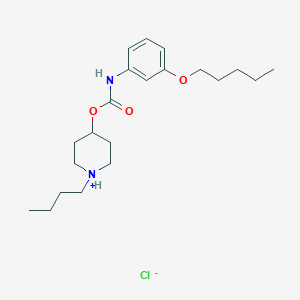
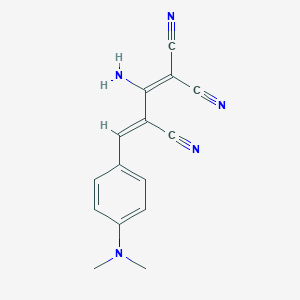
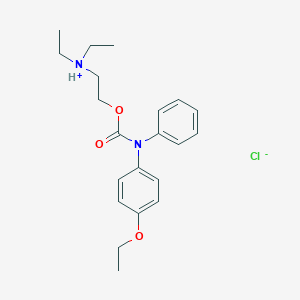
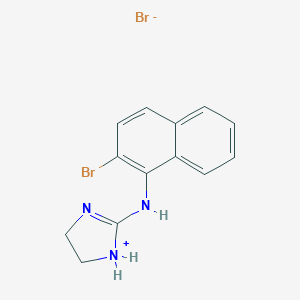

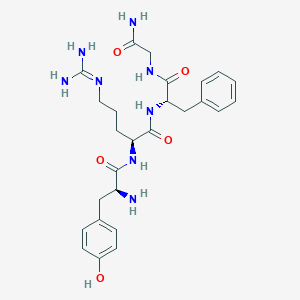
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

